2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a pyridazine core substituted with a 4-ethylphenyl group at the 6-position and a sulfanyl linker connecting to a pyrrolidin-1-yl ethanone moiety.
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBGZMVZBQWVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: Pyrrolidine rings can be synthesized from cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings.
Chemical Reactions Analysis
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazine ring is known to inhibit enzymes like phosphodiesterase, leading to various physiological effects . The compound may also interact with other proteins and receptors, modulating their activity and resulting in its observed pharmacological effects.
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Pyridazine | 6-(4-Ethylphenyl), pyrrolidin-1-yl ethanone | C₁₇H₂₀N₄OS | 340.43 | Sulfanyl linker, ethyl hydrophobicity |
| 2-{[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one | Pyridazine | 6-(3-Nitrophenyl) | C₁₆H₁₆N₄O₃S | 344.39 | Nitro group (polar, reactive) |
| (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Pyridine | Ethylthio, phenylmethanone | C₁₈H₂₀N₂OS | 324.43 | Pyridine core, steric bulk |
| 1-Adamantyl-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one | Pyridine | Adamantyl, CF₃-pyridylsulfanyl | C₂₁H₂₃F₃N₂OS | 408.48 | High lipophilicity, adamantyl group |
| 2-{5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(pyrrolidin-1-yl)ethanone | 1,3,4-Oxadiazole | Pyridin-4-yl | C₁₃H₁₃N₅O₂S | 319.35 | Oxadiazole rigidity |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogues, such as CDI-mediated coupling (seen in ) or nucleophilic substitution ().
- Structure-Activity Relationships (SAR) :
- Pyridazine vs. Pyridine/Oxadiazole : Pyridazine’s electron-deficient nature may enhance binding to targets like kinases, while oxadiazole improves metabolic stability.
- Substituent Effects : The 4-ethyl group in the target compound likely balances hydrophobicity and steric effects, whereas nitro or CF₃ groups in analogues modulate electronic properties.
Biological Activity
The compound 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel pyridazine derivative that has garnered interest due to its potential biological activities. Pyridazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring, a pyrrolidine ring, and a sulfanyl group. This unique structure contributes to its biological activity:
- Pyridazine Ring : Known for various pharmacological activities.
- Pyrrolidine Ring : Often associated with neuroactive properties.
- Sulfanyl Group : Implicated in enhancing bioactivity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to disease pathways. For instance, it may interact with sirtuins (SIRTs), which are involved in cellular regulation and have implications in cancer and neurodegenerative diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the pyridazine moiety is associated with anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or cardiovascular diseases .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains, suggesting potential as an antibiotic. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis under stress conditions. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyridazine compounds, providing insights into the potential effects of this compound:
- Anticancer Activity :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Q & A
Q. What are the optimal synthetic routes for 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be standardized?
- Methodological Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions. For analogous compounds, the pyridazine ring is formed via hydrazine reacting with 1,4-diketones, followed by sulfanyl linkage formation using nucleophilic substitution (e.g., thiols reacting with halogenated intermediates). Key steps include:
- Pyridazine Formation: Use of hydrazine hydrate with 1,4-diketones under reflux in ethanol .
- Sulfanyl Group Introduction: Reaction of 6-(4-ethylphenyl)pyridazin-3-yl thiol with a halogenated pyrrolidin-1-yl ethanone derivative in DMF at 80°C with K₂CO₃ as a base .
- Standardization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Optimize solvent polarity and temperature to minimize side products .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer: Essential analytical techniques include:
- NMR Spectroscopy: Confirm substituent positions via ¹H/¹³C NMR (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, pyridazine aromatic protons at δ 7.5–8.2 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂N₃OS: calculated 340.15) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., ethylphenyl vs. chlorophenyl substituents) impact biological activity in pyridazine derivatives?
- Methodological Answer: Comparative studies on structurally similar compounds reveal:
| Substituent | Biological Activity (IC₅₀) | Target Enzyme | Source |
|---|---|---|---|
| 4-Ethylphenyl | 12.5 µM (Kinase X inhibition) | ATP-binding site | |
| 4-Chlorophenyl | 8.2 µM (Kinase X inhibition) | ATP-binding site |
- Mechanistic Insight: Bulkier ethyl groups may reduce binding affinity due to steric hindrance. Use molecular docking (AutoDock Vina) to validate interactions with kinase catalytic domains .
Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer: Common sources of variability and solutions:
- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and ATP concentrations (10 µM vs. 1 mM affects competition) .
- Compound Stability: Test degradation via LC-MS under assay conditions (e.g., oxidation of sulfanyl groups to sulfoxides) .
- Cell Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro/in vivo discrepancies .
Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., CYP450 metabolism)?
- Methodological Answer: Utilize in silico tools:
- ADMET Prediction (SwissADME): Estimate logP (2.8), CYP3A4 substrate probability (85%), and blood-brain barrier penetration (low) .
- Metabolism Pathways: Simulate phase I oxidation (e.g., pyrrolidine N-dealkylation) using Schrödinger’s BioLuminate .
- Validation: Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
